molecular formula C10H10O2 B081856 (1S,2S)-1,2-dihydronaphthalene-1,2-diol CAS No. 13011-97-7

(1S,2S)-1,2-dihydronaphthalene-1,2-diol

Cat. No.: B081856
CAS No.: 13011-97-7
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol is a high-purity, solid small molecule organic compound (Chemical Formula: C10H10O2, Average Mass: 162.19 g/mol) that serves as a critical experimental metabolite and standard in scientific research . This compound belongs to the class of naphthalenes and features a cis-dihydrodiol structure, where the two hydroxyl groups are positioned on adjacent carbon atoms in a specific stereochemical configuration (1S,2S) . Its primary research value lies in the study of bacterial enzymatic pathways for the biodegradation of polycyclic aromatic hydrocarbons (PAHs). While the (1R,2S) enantiomer is well-documented as the initial bacterial metabolite from the oxidation of naphthalene by species such as Pseudomonas putida and Sphingomonas yanoikuyae , the (1S,2S) stereoisomer provides researchers with a distinct chiral probe for investigating enzyme specificity and reaction mechanisms . It is particularly valuable for probing the activity and enantioselectivity of dioxygenase enzymes, such as naphthalene 1,2-dioxygenase (NDO) and biphenyl-2,3-dioxygenase, which are known to catalyze dioxygenation, monooxygenation, and desaturation reactions on similar substrates . Studying this and related dihydrodiols has been fundamental to understanding how bacteria initiate the breakdown of environmental pollutants, paving the way for bioremediation applications . APPLICATIONS: • Enzymology Studies: Probe the stereospecificity and catalytic mechanism of bacterial dioxygenases and dehydrogenases. • Biodegradation Research: Use as a standard or reference compound to map metabolic pathways of naphthalene and other PAHs. • Organic Synthesis: Serve as a chiral building block or intermediate for the synthesis of more complex molecules. NOTE: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926599
Record name 1,2-Dihydronaphthalene-1,2-diol
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

771-16-4, 13011-97-7
Record name rel-(1R,2R)-1,2-Dihydro-1,2-naphthalenediol
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Record name trans-1,2-Dihydro-1,2-naphthalenediol
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Record name 1,2-Naphthalenediol, 1,2-dihydro-, (1S-trans)-
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Record name 1,2-Dihydronaphthalene-1,2-diol
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Record name (1S,2S)-trans-1,2-Dihydro-1,2-naphthalenediol
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Record name TRANS-1,2-DIHYDRO-1,2-NAPHTHALENEDIOL
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Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Stereoisomeric Variants: Cis vs. Trans Diols

The stereochemistry of dihydronaphthalene-diols critically influences their stability, reactivity, and biological roles:

  • (1S,2S)-Cis-1,2-Dihydronaphthalene-1,2-diol : This isomer is central to bacterial PAH catabolism, where it is formed via cis-dihydroxylation of naphthalene by enzymes like naphthalene 1,2-dioxygenase. It undergoes further dehydrogenation to produce 1,2-dihydroxynaphthalene, a precursor to salicylate in metabolic pathways .
  • Trans-1,2-Dihydronaphthalene-1,2-diol : In contrast, trans-diols (e.g., (1R,2R)-1,2-dihydronaphthalene-1,2-diol) are metabolites of PAHs in vertebrates, formed via cytochrome P450-mediated oxidation. These trans-diols are less stable under acidic conditions and often conjugate with glutathione or glucuronic acid for detoxification .
Property (1S,2S)-Cis Isomer Trans Isomer
Biological Origin Bacterial dioxygenase activity Vertebrate cytochrome P450 systems
Metabolic Fate Converted to 1,2-dihydroxynaphthalene Detoxified via conjugation pathways
Stability (GC-MS) Stable under derivatization conditions Prone to decomposition (e.g., trans-6-methyl analog)

Structural Analogs in Degradation Pathways

Limonene-Derived Diols

Compounds like (1S,2S,4R)-limonene-1,2-diol are intermediates in limonene degradation by Rhodococcus erythropolis. These diols exhibit enantiomer-specific pathways, with (1S,2S,4R) and (1R,2R,4S) isomers leading to distinct downstream metabolites . Unlike the planar naphthalene-derived diols, limonene-diols feature a bicyclic terpene backbone, altering their solubility and enzymatic processing.

Substituted Dihydronaphthalene-Diols

Methyl and dimethyl derivatives (e.g., trans-6-methyl-1,2-dihydronaphthalene-1,2-diol) have been synthesized for use as analytical standards. Substituents enhance steric hindrance, reducing stability during gas chromatography. For instance, trans-6-methyl analogs decompose on GC columns, whereas unsubstituted trans-diols remain intact .

Functional Comparison with Dehydrogenated Derivatives

Naphthalene-1,2-diol (1,2-dihydroxynaphthalene) is the fully aromatic derivative of (1S,2S)-1,2-dihydronaphthalene-1,2-diol. Key differences include:

  • Reactivity : Naphthalene-1,2-diol undergoes rapid oxidation and polymerization due to its aromatic hydroxyl groups, whereas the dihydronaphthalene-diol is more stable and serves as a transient metabolite .
  • Applications : Naphthalene-1,2-diol is used in synthetic chemistry and dye production, while the dihydro form is primarily a biochemical intermediate .

Role in Environmental Bioremediation

This compound is critical in bacterial PAH degradation. For example, Pseudomonas species convert naphthalene to this diol via Reaction 1 (dioxygenation), followed by dehydrogenation (Reaction 2) to initiate mineralization . This pathway is leveraged in bioremediation strategies to detoxify PAH-contaminated environments.

Q & A

Q. What are the primary synthetic routes for (1S,2S)-1,2-dihydronaphthalene-1,2-diol?

The compound is synthesized via Sharpless asymmetric dihydroxylation , which employs osmium tetroxide (OsO₄) and chiral ligands (e.g., (DHQ)₂PHAL) to achieve high enantiomeric excess (e.e. >90%). Reaction conditions include co-oxidants like N-methylmorpholine N-oxide (NMO) and solvents such as tert-butanol. This method ensures stereochemical control, critical for applications in asymmetric catalysis .

Method Catalyst System Solvent e.e. (%)
Sharpless DihydroxylationOsO₄ + (DHQ)₂PHAL ligandt-BuOH92–98

Q. How is the stereochemistry of this compound confirmed?

Stereochemical confirmation relies on X-ray crystallography and chiral HPLC . For example, X-ray structures of enzyme-substrate complexes (e.g., naphthalene 1,2-dioxygenase) reveal binding conformations, while chiral HPLC with cellulose-based columns resolves enantiomers using hexane/isopropanol mobile phases .

Q. What spectroscopic techniques are used for structural elucidation?

  • NMR : ¹H and ¹³C NMR identify hydroxyl and dihydronaphthalene protons (e.g., δ 4.5–5.5 ppm for vicinal diols).
  • IR : O-H stretches (~3200–3400 cm⁻¹) confirm diol functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular weight verification (C₁₀H₁₀O₂: m/z 162.0681) .

Q. What role does this compound play in asymmetric synthesis?

It serves as a chiral building block for pharmaceuticals, enabling stereoselective synthesis of epoxides, ketones, and ligands for transition-metal catalysts. For example, it is a precursor to naphthoquinones with anticancer activity .

Advanced Research Questions

Q. How does stereochemistry influence enzymatic interactions?

Enzymes like naphthalene 1,2-dioxygenase exhibit strict stereoselectivity. The (1S,2S) enantiomer binds to the active site via hydrogen bonds with Val209 and Leu307, positioning the substrate for regioselective oxidation. In contrast, (1R,2R) diastereomers fail to form reactive conformations, leading to metabolic inefficiency .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include matrix interference (e.g., urinary metabolites) and low concentrations (<1 ng/mL). Solutions:

  • LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-labeled analog).
  • Solid-phase extraction (SPE) using C18 cartridges to isolate the diol from biological fluids .
Matrix LOD (ng/mL) LOQ (ng/mL) Recovery (%)
Urine0.20.585–92

Q. How can computational modeling predict reactivity?

Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity in oxidation reactions. For example, DFT studies show that the (1S,2S) configuration lowers the activation energy for epoxidation by 15 kcal/mol compared to (1R,2R) .

Q. How do conflicting data on metabolic stability arise?

Discrepancies often stem from in vitro vs. in vivo models . In vitro liver microsomes may overestimate stability due to absent systemic factors (e.g., plasma protein binding). Cross-validation using stable isotope tracing in animal models resolves such conflicts .

Data Contradictions and Resolution

  • Stereochemical Activity : notes that (1S,2S) enantiomers are metabolically active, while (1R,2R) forms are inert in enzyme assays. Resolve via crystallographic docking studies to confirm binding poses .
  • Analytical Sensitivity : Urinary biomarker studies () report higher sensitivity for 1,2-DHN than 1-/2-naphthol, but inter-laboratory variability exists. Standardize protocols using NIST reference materials .

Methodological Recommendations

  • Synthesis : Optimize Sharpless conditions using continuous flow reactors for scalability and reduced OsO₄ waste .
  • Analysis : Pair LC-MS/MS with molecularly imprinted polymers (MIPs) to enhance selectivity in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1,2-dihydronaphthalene-1,2-diol
Reactant of Route 2
(1S,2S)-1,2-dihydronaphthalene-1,2-diol

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